molecular formula C10H10Cl2O B14055776 1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one

1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one

Cat. No.: B14055776
M. Wt: 217.09 g/mol
InChI Key: KMKMIRSFWVWXJI-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H10Cl2O. It is a chlorinated derivative of phenylpropanone and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one typically involves the chlorination of 4-chlorophenylpropanone. This can be achieved through the reaction of 4-chlorophenylpropanone with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one is unique due to its specific reactivity and the presence of both chloromethyl and propanone groups, which allow for diverse chemical transformations and applications .

Properties

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

1-[4-chloro-3-(chloromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H10Cl2O/c1-2-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6H2,1H3

InChI Key

KMKMIRSFWVWXJI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)Cl)CCl

Origin of Product

United States

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